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molecular formula C10H16N2O2S B8469861 Propane-1-sulfonic acid (5-amino-2-methyl-phenyl)-amide

Propane-1-sulfonic acid (5-amino-2-methyl-phenyl)-amide

Cat. No. B8469861
M. Wt: 228.31 g/mol
InChI Key: LSZRZDNCFWBUBV-UHFFFAOYSA-N
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Patent
US08507498B2

Procedure details

Propane-1-sulfonic acid (2-methyl-5-nitro-phenyl)-amide (10 g, 39 mmol) was hydrogenated over Raney nickel (1.0 g) in methanol at 50° C. and 70 psi for 4 h. Then, the catalyst was filtered out, washed with warm methanol, and the combined filtrates were evaporated to give 8.0 g (90%) of propane-1-sulfonic acid (5-amino-2-methyl-phenyl)-amide as colorless solid.
Name
Propane-1-sulfonic acid (2-methyl-5-nitro-phenyl)-amide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[NH:11][S:12]([CH2:15][CH2:16][CH3:17])(=[O:14])=[O:13]>[Ni].CO>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([NH:11][S:12]([CH2:15][CH2:16][CH3:17])(=[O:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Propane-1-sulfonic acid (2-methyl-5-nitro-phenyl)-amide
Quantity
10 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)CCC
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the catalyst was filtered out
WASH
Type
WASH
Details
washed with warm methanol
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)NS(=O)(=O)CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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